3,4-Dimethoxybenzylzinc chloride

Catalog No.
S1915667
CAS No.
307531-79-9
M.F
C9H11ClO2Zn
M. Wt
252 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethoxybenzylzinc chloride

CAS Number

307531-79-9

Product Name

3,4-Dimethoxybenzylzinc chloride

IUPAC Name

chlorozinc(1+);4-methanidyl-1,2-dimethoxybenzene

Molecular Formula

C9H11ClO2Zn

Molecular Weight

252 g/mol

InChI

InChI=1S/C9H11O2.ClH.Zn/c1-7-4-5-8(10-2)9(6-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

NSGGLZPCWTUMDD-UHFFFAOYSA-M

SMILES

COC1=C(C=C(C=C1)[CH2-])OC.Cl[Zn+]

Canonical SMILES

COC1=C(C=C(C=C1)[CH2-])OC.Cl[Zn+]

Organozinc Reagent for Carbon-Carbon Bond Formation

,4-Dimethoxybenzylzinc chloride (DMBzCl) solution is a valuable reagent in organic chemistry, particularly for carbon-carbon bond formation reactions. The zinc atom in DMBzCl acts as a nucleophile, readily reacting with various carbonyl electrophiles. This property allows researchers to introduce the 3,4-dimethoxybenzyl (DMB) group onto organic molecules. The DMB group serves several purposes in organic synthesis:

  • Protecting Group: The methoxy groups (-OCH3) in the DMB moiety render it relatively inert to many reaction conditions, making it a useful protecting group for hydroxyl (-OH) functionalities. Researchers can selectively protect a hydroxyl group with DMB, perform further reactions on the molecule, and then cleave the DMB group under specific conditions to regenerate the free hydroxyl group.
  • Modulating Reactivity: The electron-donating nature of the methoxy groups in DMB can influence the reactivity of a molecule. This can be advantageous in directing the course of a reaction or fine-tuning the product distribution [].

Applications in Organic Synthesis

DMBzCl solution finds application in various organic synthesis reactions, including:

  • Alkylation: DMBzCl can react with aldehydes and ketones to form secondary alcohols after cleavage of the DMB group. This provides a convenient method for introducing a hydroxyalkyl chain onto a molecule.
  • Allylic Alkylation: DMBzCl can participate in allylic alkylation reactions with allylic halides or esters, enabling the formation of new carbon-carbon bonds at allylic positions.
  • Suzuki-Miyaura Coupling: DMBzCl can be converted into the corresponding arylboronic acid derivative, which can then be employed in Suzuki-Miyaura couplings for the formation of biaryl compounds.

Research Considerations

While DMBzCl solution offers a versatile tool for organic synthesis, some key points require consideration during research:

  • Air and Moisture Sensitivity: DMBzCl is air and moisture sensitive. Researchers must handle the solution under inert atmosphere conditions to avoid decomposition [].
  • Solvent Compatibility: The choice of solvent for using DMBzCl solution is crucial. The solution is typically employed in tetrahydrofuran (THF) due to its good solubility and compatibility with the reagent [].

3,4-Dimethoxybenzylzinc chloride is an organozinc compound with the molecular formula C9H11ClO2Zn\text{C}_9\text{H}_{11}\text{ClO}_2\text{Zn}. It is characterized by the presence of two methoxy groups located at the 3 and 4 positions of the benzyl moiety. This compound is typically utilized in organic synthesis, particularly in cross-coupling reactions, due to its ability to form carbon-carbon bonds effectively. It is often prepared as a solution in tetrahydrofuran, where it exhibits significant reactivity and versatility in various chemical transformations .

Organozinc compounds can be flammable and air-sensitive. DMBzCl solution should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and under a fume hood due to potential flammability and the presence of THF, a volatile solvent [, ].

3,4-Dimethoxybenzylzinc chloride primarily participates in substitution reactions, particularly in cross-coupling processes such as the Suzuki-Miyaura coupling. This reaction involves the formation of a reactive organozinc intermediate that can undergo transmetalation with palladium catalysts, followed by reductive elimination to yield the desired coupled product. The compound can also engage in oxidation and reduction reactions under specific conditions, making it a valuable reagent in synthetic organic chemistry.

Types of Reactions:

  • Suzuki-Miyaura Coupling: Involves palladium catalysts and boronic acids/esters.
  • Oxidation: Can be oxidized to aldehydes or acids using agents like hydrogen peroxide.
  • Reduction: Can be reduced to alcohols using lithium aluminum hydride

    The synthesis of 3,4-dimethoxybenzylzinc chloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with zinc metal in an appropriate solvent such as tetrahydrofuran. This reaction is usually conducted under inert atmospheric conditions to prevent moisture and oxidation interference. The general reaction can be represented as follows:

     CH32C6H3CH2Cl+Zn CH32C6H3CH2ZnCl\text{ CH}_3\text{O }_2\text{C}_6\text{H}_3\text{CH}_2\text{Cl}+\text{Zn}\rightarrow \text{ CH}_3\text{O }_2\text{C}_6\text{H}_3\text{CH}_2\text{ZnCl}

    In industrial settings, this process is scaled up with careful control over reaction conditions such as temperature and pressure to ensure consistent product quality .

3,4-Dimethoxybenzylzinc chloride finds utility in various applications within organic synthesis:

  • Cross-Coupling Reactions: It is predominantly used in Suzuki-Miyaura coupling for constructing complex organic molecules.
  • Synthesis of Pharmaceuticals: The compound may serve as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Potential applications in developing new materials through carbon-carbon bond formation.

Several compounds share structural similarities with 3,4-dimethoxybenzylzinc chloride. These include:

  • 3-Methoxybenzylzinc chloride
  • 4-Methoxybenzylzinc chloride
  • 2-Methoxybenzylzinc chloride

Comparison:

The uniqueness of 3,4-dimethoxybenzylzinc chloride lies in its substitution pattern on the benzene ring. The presence of two methoxy groups at the 3 and 4 positions enhances its electron-donating effects compared to mono-methoxy or differently substituted counterparts. This can influence its reactivity and selectivity in

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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